molecular formula C20H19ClN2O2S B2536234 Ethyl 4-(4-chlorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 307326-44-9

Ethyl 4-(4-chlorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2536234
CAS No.: 307326-44-9
M. Wt: 386.89
InChI Key: KUPPURTUDQUJNZ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-chlorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the condensation of ethyl cyanoacetate with 4-(4-chlorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in the presence of a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The process may also include purification steps to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(4-chlorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Ethyl 4-(4-chlorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.

Medicine: In the medical field, this compound and its derivatives are being investigated for their therapeutic potential. Research is ongoing to determine their efficacy in treating various diseases and conditions.

Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Comparison with Similar Compounds

  • Ethyl 4-(4-chlorophenyl)sulfonylbenzoate

  • Dicofol

  • Carbamic acid, (4-chlorophenyl)-, ethyl ester

Uniqueness: Ethyl 4-(4-chlorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its unique structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical reactions and applications, making it distinct from other similar compounds.

Biological Activity

Ethyl 4-(4-chlorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound known for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in pharmaceuticals and other fields.

Chemical Structure and Synthesis

The compound features a tetrahydropyrimidine ring with various substituents that contribute to its biological activity. The typical synthetic route involves the condensation of ethyl cyanoacetate with suitable aromatic compounds under controlled conditions. This compound serves as a valuable intermediate in organic synthesis due to its unique structure and reactivity .

Biological Activity Overview

This compound has been investigated for several biological activities:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacteria and fungi. For instance, studies have shown that related compounds demonstrate high efficacy against Escherichia coli and Staphylococcus aureus .
  • Anticancer Properties : The compound has shown promise in anticancer studies. It has been evaluated for its cytotoxic effects on different cancer cell lines, with findings suggesting that it can inhibit cell proliferation effectively .
  • Antiviral Effects : Certain derivatives have demonstrated antiviral activity against viruses such as Zika and Dengue, highlighting the potential for these compounds in treating viral infections .
  • Insecticidal Activity : The compound's derivatives have also been tested for insecticidal properties, showing effective mortality rates against mosquito larvae in controlled studies .

Antimicrobial Efficacy

A study evaluated the effectiveness of various derivatives of this compound against microbial strains:

CompoundConcentration (µg/mL)Mortality Rate (%) at 24hMortality Rate (%) at 48h
DHPM30.515.616.7
DHPM3133.337.8
DHPM32100100
Temephos-71.473.9
Acetone-00

This table illustrates the significant antimicrobial potential of the compound's derivatives compared to standard controls .

Anticancer Studies

In vitro studies on cancer cell lines have demonstrated varying degrees of cytotoxicity:

Cell LineCompound TestedIC50 (µM)
HepG2Ethyl Derivative A12.5
MCF7Ethyl Derivative B15.0
A549Ethyl Derivative C20.0

These results indicate that some derivatives possess potent anticancer properties that warrant further investigation .

Case Studies

A notable case study involved the evaluation of a derivative of this compound in a clinical setting aimed at treating specific cancers. The derivative showed promising results in reducing tumor size in animal models and exhibited minimal side effects compared to conventional chemotherapeutics.

Properties

IUPAC Name

ethyl 6-(4-chlorophenyl)-4-methyl-3-phenyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2S/c1-3-25-19(24)17-13(2)23(16-7-5-4-6-8-16)20(26)22-18(17)14-9-11-15(21)12-10-14/h4-12,18H,3H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPPURTUDQUJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)NC1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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